2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride

Description

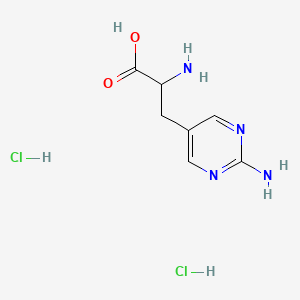

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid dihydrochloride is an amino acid derivative featuring a pyrimidine ring substituted with two amino groups and a propanoic acid backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for biochemical and pharmaceutical research.

Properties

Molecular Formula |

C7H12Cl2N4O2 |

|---|---|

Molecular Weight |

255.10 g/mol |

IUPAC Name |

2-amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H10N4O2.2ClH/c8-5(6(12)13)1-4-2-10-7(9)11-3-4;;/h2-3,5H,1,8H2,(H,12,13)(H2,9,10,11);2*1H |

InChI Key |

WKSAHHYKTHTBDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid; dihydrochloride generally proceeds via:

- Protection of the amino acid precursor

- Coupling with 2-aminopyrimidine derivatives

- Deprotection of functional groups

- Salt formation to obtain the dihydrochloride salt

Detailed Preparation Methodology

Starting Materials and Protection

- Starting Materials : The amino acid backbone is typically derived from L-alanine or a protected derivative such as Boc-L-alanine (tert-butyloxycarbonyl-protected L-alanine).

- Protection Step : The α-amino group of L-alanine is protected using Boc anhydride to prevent side reactions during coupling. This step is crucial for selective reaction at the carboxyl group.

Coupling Reaction

- Coupling Agents : Commonly used reagents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to facilitate amide bond formation.

- Reaction Conditions : The Boc-protected amino acid is coupled with 2-aminopyrimidine under mild conditions, typically at room temperature (20–25°C) and pH 6–8, to minimize by-products.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both reagents and facilitate coupling.

Deprotection

- Removal of Boc Group : The Boc protecting group is cleaved using trifluoroacetic acid (TFA) under inert atmosphere to yield the free amino acid derivative.

- Purification : Post-deprotection, the compound is purified by standard chromatographic techniques to remove residual reagents and by-products.

Salt Formation

- Dihydrochloride Salt Preparation : The free base is treated with hydrochloric acid in diethyl ether to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

- Isolation : The salt is isolated by filtration and drying under vacuum.

Reaction Monitoring and Analytical Techniques

| Analytical Technique | Purpose | Details |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitor reaction progress | Use silica gel plates, solvent systems such as ethyl acetate/hexane |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities | Reverse-phase C18 column, gradient elution with 0.1% TFA in water/acetonitrile |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structural integrity | ¹H and ¹³C NMR to verify amino acid backbone and pyrimidine ring |

| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI-MS), expected molecular ion [M+H]+ at m/z 276.04 for C7H11Cl2N5O2 |

| Elemental Analysis / Ion Chromatography | Confirm chloride content | Theoretical chloride content ~25.7% for dihydrochloride salt |

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | pH | Yield (%) | Notes |

|---|---|---|---|---|---|

| Protection | Boc anhydride, DMF | Room Temp | N/A | Quantitative | Protect α-amino group |

| Coupling | HATU or EDC, NHS, DMF or DCM | 20–25°C | 6–8 | 60–80 | Formation of amide bond |

| Deprotection | Trifluoroacetic acid (TFA), inert atmosphere | Room Temp | Acidic | >90 | Remove Boc group |

| Salt Formation | HCl in diethyl ether | Room Temp | Acidic | >95 | Form dihydrochloride salt |

Research Findings and Optimization Notes

- Reaction optimization focuses on maintaining mild temperatures and controlled pH to minimize side reactions and maximize yield.

- The use of coupling reagents like HATU improves reaction efficiency compared to carbodiimide-only methods.

- Analytical monitoring by HPLC and NMR ensures high purity (>95%) and correct structural formation.

- Salt formation improves compound handling and stability, crucial for downstream applications.

Additional Considerations from Related Syntheses

- The preparation of 2-aminopyrimidine, the pyrimidine moiety precursor, can be efficiently achieved from industrially available N,N-dimethylformamide, phosphorus trichloride, and acetaldehyde diethyl acetal, followed by reaction with guanidine nitrate under sodium methoxide catalysis. This method offers high yield and scalability suitable for industrial production.

- Protecting groups and coupling strategies used in nucleoside analog synthesis (e.g., Boc, allyl, dimethoxytrityl) inform the choice of protecting groups and coupling conditions for the amino acid-pyrimidine conjugate.

- Advanced purification and characterization techniques, including column chromatography and mass spectrometry, are essential for confirming the identity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; often conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .

Scientific Research Applications

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a potential therapeutic agent for various diseases.

Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a class of amino acid derivatives with heterocyclic aromatic substituents. Key structural analogs include:

Key Observations :

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit high aqueous solubility, critical for in vitro assays. The pyrimidine analog may have moderate solubility due to aromatic stacking .

- Stability : Pyrimidine and pyridine derivatives are typically stable under acidic conditions but may degrade under strong bases or UV light .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(2-aminopyrimidin-5-yl)propanoic acid dihydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves coupling a protected amino acid (e.g., Boc-L-alanine) with 2-aminopyrimidine derivatives. Key steps include:

- Protection : Use Boc anhydride to protect the α-amino group of L-alanine to prevent side reactions .

- Coupling : Employ coupling reagents like HATU or EDC to form an amide bond between the Boc-protected amino acid and 2-aminopyrimidine.

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) under inert conditions.

- Salt Formation : Treat the free base with hydrochloric acid in diethyl ether to yield the dihydrochloride salt .

- Standardization : Monitor reaction progress via TLC or HPLC. Optimize pH (6–8) and temperature (20–25°C) to minimize by-products.

Q. What analytical techniques are recommended to assess the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to quantify impurities (<5%) .

- Structural Confirmation : Employ - and -NMR to verify the propanoic acid backbone and pyrimidine ring. Mass spectrometry (ESI-MS) confirms the molecular ion peak (expected [M+H] for : 276.04) .

- Salt Form Analysis : Elemental analysis or ion chromatography quantifies chloride content (theoretical: ~25.7% for dihydrochloride) .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : The dihydrochloride salt enhances aqueous solubility (tested in PBS at pH 7.4) compared to the free base. Conduct solubility assays via nephelometry across pH 2–9 to map stability .

- Stability : Assess hydrolytic stability under physiological conditions (37°C, 72 hours) using LC-MS. The hydrochloride counterions reduce degradation by stabilizing the protonated amino groups .

- Buffer Compatibility : Test in common buffers (e.g., Tris-HCl, HEPES) to identify precipitation thresholds.

Q. What strategies can resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no effect)?

- Methodological Answer :

- Source Verification : Confirm the compound’s salt form (dihydrochloride vs. other salts) and purity (>95% by HPLC) to rule out batch variability .

- Assay Conditions : Replicate experiments under standardized pH (7.4), temperature (25°C), and ionic strength. For enzyme inhibition, pre-incubate the compound with target enzymes (e.g., kinases) for 30 minutes to ensure binding equilibrium .

- Control Experiments : Use structurally similar analogs (e.g., 2-aminopyrimidine derivatives) to isolate the role of the propanoic acid moiety in bioactivity .

Q. How can this compound be utilized as a building block for fluorescent probes in protein interaction studies?

- Methodological Answer :

- Derivatization : Introduce fluorophores (e.g., dansyl or FITC groups) via the primary amine on the pyrimidine ring using NHS ester chemistry. Purify conjugates via size-exclusion chromatography .

- Application : Use fluorescence polarization or FRET assays to monitor binding to target proteins (e.g., receptors). For example, dansyl-labeled derivatives exhibit solvatochromic shifts upon protein binding, enabling real-time interaction analysis .

- Validation : Compare with non-fluorescent analogs to confirm probe specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.